molecular formula C10H11N3O2S B14925705 N-propyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-propyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14925705
M. Wt: 237.28 g/mol
InChI Key: CLDPHWFCPMUXPN-UHFFFAOYSA-N
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Description

N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propyl group, a thienyl group, and a carboxamide group attached to the oxadiazole ring

Preparation Methods

The synthesis of N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Thienyl Group: The thienyl group can be introduced through substitution reactions using thiophene derivatives.

    Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving amines and carboxylic acids or their derivatives.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring or the thienyl group are replaced with other groups. Common reagents for substitution reactions include halides and nucleophiles.

    Amidation: The carboxamide group can participate in amidation reactions with amines, leading to the formation of new amide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities with N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE but differ in the specific functional groups attached to the core structure. The uniqueness of N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-propyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-2-5-11-9(14)10-12-8(13-15-10)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,11,14)

InChI Key

CLDPHWFCPMUXPN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NC(=NO1)C2=CC=CS2

Origin of Product

United States

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